molecular formula C10H7BrClN3 B603047 N-(3-bromophenyl)-2-chloropyrimidin-4-amine CAS No. 1208083-02-6

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Cat. No.: B603047
CAS No.: 1208083-02-6
M. Wt: 284.54g/mol
InChI Key: PPJNGASJYDQDDU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloropyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of bromine and chlorine atoms in the compound’s structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-chloropyrimidin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines, thiols, and alkoxides for nucleophilic substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bromophenyl)-2-chloropyrimidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-chloropyrimidin-4-amine is unique due to its specific combination of bromine and chlorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNGASJYDQDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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